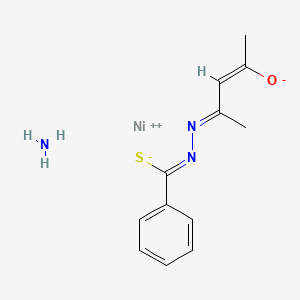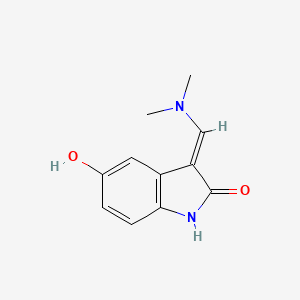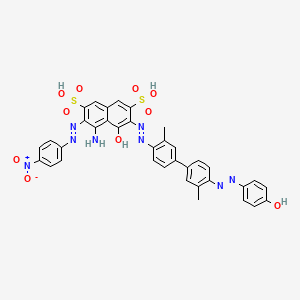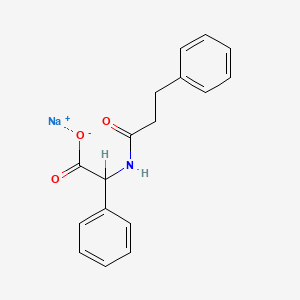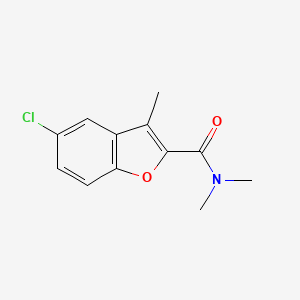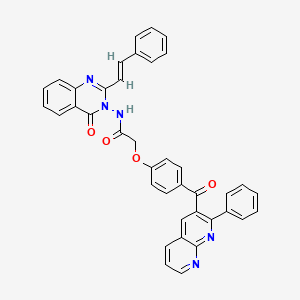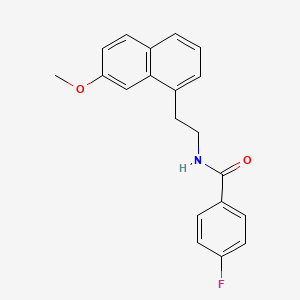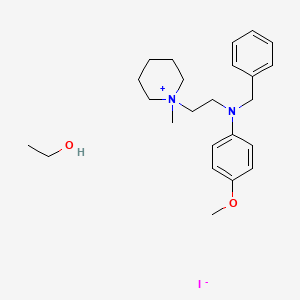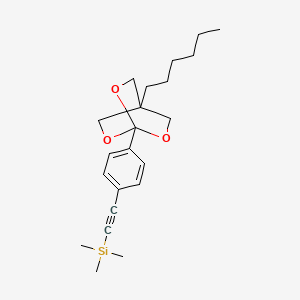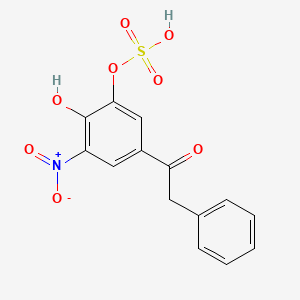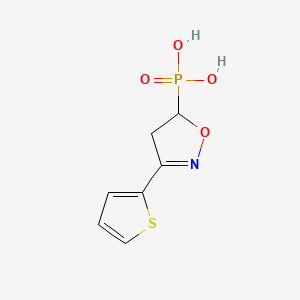
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid is a heterocyclic compound that contains a thiophene ring, an isoxazoline ring, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor containing a thiophene ring and a nitrile oxide to form the isoxazoline ring. The phosphonic acid group can then be introduced through a reaction with a suitable phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, specific solvents, and reaction conditions that favor the desired product formation. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazoline ring can be reduced to form isoxazolidines.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolidines.
Substitution: Esters or amides of the phosphonic acid group.
Scientific Research Applications
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets. The thiophene and isoxazoline rings can interact with biological molecules through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The phosphonic acid group can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Isoxazoles: Compounds with an isoxazole ring, known for their antimicrobial and anti-inflammatory properties.
Phosphonic Acids: Compounds containing a phosphonic acid group, used in various applications including medicine and agriculture.
Uniqueness
3-(2-Thienyl)-2-isoxazolin-5-ylphosphonic acid is unique due to the combination of its structural features, which include a thiophene ring, an isoxazoline ring, and a phosphonic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
125674-90-0 |
|---|---|
Molecular Formula |
C7H8NO4PS |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
(3-thiophen-2-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C7H8NO4PS/c9-13(10,11)7-4-5(8-12-7)6-2-1-3-14-6/h1-3,7H,4H2,(H2,9,10,11) |
InChI Key |
WDSMYWFWSRTOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


